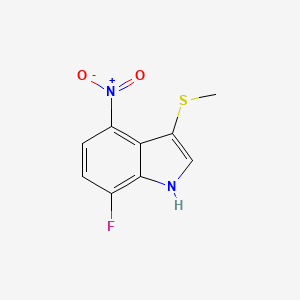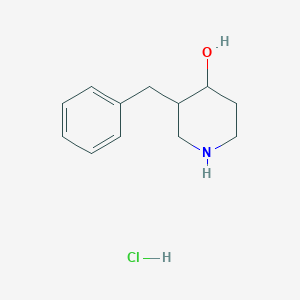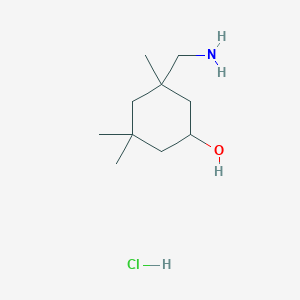![molecular formula C17H14OS2 B13088148 4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13088148.png)
4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound with a complex structure that includes both thiobenzaldehyde and methanethioylphenyl groups
Preparation Methods
The synthesis of 4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde typically involves multiple steps. One common synthetic route starts with the preparation of 4-(Methylthio)benzaldehyde, which is then subjected to further reactions to introduce the methanethioylphenyl and oxopropyl groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired transformations occur efficiently .
Chemical Reactions Analysis
4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde can be compared to other similar compounds such as:
3,4-Methylenedioxyphenethylamine: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
3,4-Ethylenedioxythiophenes: These compounds share some structural similarities but are used in different applications, particularly in the field of conducting polymers.
Properties
Molecular Formula |
C17H14OS2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[3-(4-methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H14OS2/c18-17(16-8-5-15(12-20)6-9-16)10-7-13-1-3-14(11-19)4-2-13/h1-6,8-9,11-12H,7,10H2 |
InChI Key |
QWPPAPGCUGFGDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C=S)C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13088071.png)


![N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088085.png)
![1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13088088.png)


![[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13088115.png)

![2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13088129.png)


![N-[2-(4-Aminophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088151.png)

